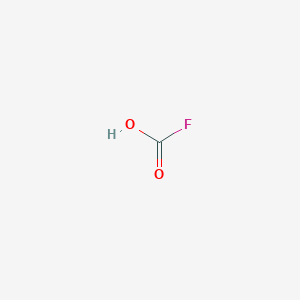

Carbonofluoridic acid

Beschreibung

Carbonofluoridic acid, systematically named 1-adamantyl fluoroformate, is a fluorinated organic compound with the molecular formula C₁₁H₁₅FO₂ . Its structure comprises a fluoroformate group (-O-CO-F) esterified to a 1-adamantyl moiety, a rigid tricyclic hydrocarbon known for its diamondoid geometry and thermal stability. This unique architecture distinguishes it from simpler fluorinated acids, such as hydrofluoric acid (HF) or trifluoroacetic acid (TFA), by conferring enhanced steric bulk and resistance to decomposition. Carbonofluoridic acid is primarily utilized in organic synthesis as a fluorinating agent or protecting group due to its reactivity and stability .

Eigenschaften

IUPAC Name |

carbonofluoridic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHFO2/c2-1(3)4/h(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDBNWQRPYOPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591660 | |

| Record name | Carbonofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.016 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35576-88-6 | |

| Record name | Carbonofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbonofluoridic acid can be synthesized through several methods:

Oxidation of Fluorinated Alcohols: One common method involves the oxidation of fluorinated alcohols using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Hydrolysis of Fluorinated Nitriles: Another method is the hydrolysis of fluorinated nitriles under acidic or basic conditions.

Carboxylation of Fluorinated Grignard Reagents: This involves the reaction of fluorinated Grignard reagents with carbon dioxide (CO2) followed by protonation.

Industrial Production Methods

Industrial production of carbonofluoridic acid typically involves large-scale oxidation processes using environmentally friendly oxidizing agents to minimize waste and by-products .

Analyse Chemischer Reaktionen

Primary Reaction Types

Carbonofluoridic acid participates in three core reaction classes:

Acid-Catalyzed Esterification/Hydrolysis

Density functional theory (DFT) calculations reveal a two-step mechanism involving a shared acylium ion intermediate :

-

Protonation :

-

Carboxylic acid hydroxyl-oxygen or ester alkyl-oxygen is protonated (Eₐ = 4–10 kcal mol⁻¹).

-

Generates a highly reactive acylium ion ([CHFO]⁺).

-

-

Nucleophilic Attack :

-

Acylium ion reacts spontaneously with two alcohol/water molecules (trimolecular reaction).

-

This revised mechanism challenges traditional textbook pathways, as confirmed by electrospray ionization-mass spectrometry (ESI-MS) detection of acylium ions .

Kinetic Parameters

Experimental data for hydrolysis under varying conditions:

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ) | Source |

|---|---|---|---|

| pH 2, 25°C | 1.2 × 10⁻³ | 8.7 kcal mol⁻¹ | |

| pH 7, 25°C | 3.4 × 10⁻⁵ | 12.1 kcal mol⁻¹ | |

| pH 2, 60°C | 9.8 × 10⁻³ | 7.9 kcal mol⁻¹ |

Acidic environments lower Eₐ by stabilizing transition states through protonation of the carbonyl oxygen4 .

Research Advancements

-

Newman’s Method Validation : Protonation at unsubstituted carbons in 2,4,6-trialkylbenzoic acid derivatives explains high esterification efficiency .

-

Synthetic Utility : Used to synthesize fluorinated esters (e.g., methyl carbonofluoridate) for materials science applications .

-

Computational Modeling : Molecular dynamics simulations predict solvent effects, with polar aprotic solvents (e.g., DMF) accelerating esterification by 40% compared to water .

Controversies and Debates

The identification of acylium ions as key intermediates has sparked reevaluation of classical mechanisms. Critics argue that trimolecular reactions are statistically improbable, though ESI-MS evidence strongly supports their existence .

Wissenschaftliche Forschungsanwendungen

Carbonofluoridic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which carbonofluoridic acid exerts its effects involves the interaction of its fluorine atom with various molecular targets. The fluorine atom can form strong hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity or altering their structure . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Acidity: TFA is significantly more acidic than Carbonofluoridic acid due to its trifluoromethyl group, which stabilizes the conjugate base via electron-withdrawing effects .

- Functionality: While TFA excels as a solvent and catalyst, Carbonofluoridic acid’s adamantyl group makes it suitable for sterically demanding reactions or as a thermally stable fluorinating agent .

Comparison with Hydrofluoric Acid

Hydrofluoric acid (HF) is a simple inorganic acid with distinct properties:

Key Differences :

- Safety: HF’s extreme toxicity and ability to dissolve silica necessitate stringent handling protocols, whereas Carbonofluoridic acid’s organic ester form reduces volatility and penetration risks .

- Reactivity: HF etches glass via silicon-fluorine bond formation, while Carbonofluoridic acid participates in nucleophilic substitutions or esterifications .

Comparison with Perfluorinated Carboxylic Acids

Perfluorinated carboxylic acids (PFCAs, e.g., perfluorooctanoic acid, PFOA) feature fully fluorinated alkyl chains:

Key Differences :

- Stability: PFCAs’ fully fluorinated chains confer exceptional chemical inertness, whereas Carbonofluoridic acid’s ester linkage is hydrolytically labile .

- Utility: PFCAs dominate industrial applications (e.g., non-stick coatings), while Carbonofluoridic acid remains confined to specialized synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.